molecular formula C17H25Cl2NO3 B1456192 Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354485-03-2

Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456192
CAS No.: 1354485-03-2
M. Wt: 362.3 g/mol
InChI Key: ISEQLHJILTYTJD-KYSPHBLOSA-N
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Description

Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C17H25Cl2NO3 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme interactions, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A pyrrolidine ring
  • A phenoxy group with a chloro substituent
  • A tert-pentyl group which influences its solubility and reactivity.

Its molecular formula is C17H25ClNO3C_{17}H_{25}ClNO_3 with a CAS number of 1354485-03-2. The presence of the chloro group and the tert-pentyl moiety contributes to its unique chemical properties, which are essential for its biological activity .

Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor ligand . The primary mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways and signaling cascades. For instance, studies suggest it may interact with phosphodiesterases (PDEs), which play crucial roles in cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP .
  • Receptor Binding : The compound may bind to various receptors, modulating their activity. This could lead to therapeutic effects such as anti-inflammatory or analgesic responses.

Enzyme Interaction Studies

A significant focus has been on the interaction of this compound with phosphodiesterase 10A (PDE10A). PDE10A inhibitors are being explored for their potential in treating neurological disorders due to their role in modulating dopaminergic signaling. In vitro studies have demonstrated that this compound can effectively inhibit PDE10A, leading to increased levels of cAMP and cGMP within cells .

Case Studies

  • Anti-inflammatory Effects : In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in inflammatory markers. The mechanism was attributed to its ability to inhibit specific pro-inflammatory enzymes, suggesting potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.
  • Analgesic Properties : Another study evaluated the analgesic effects of this compound using pain models in rodents. Results indicated that it significantly reduced pain responses compared to controls, supporting its potential use as an analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameUnique FeaturesBiological Activity
Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochlorideDifferent tert-butyl group affecting solubilityModerate enzyme inhibition
Methyl (2S,4S)-4-[3-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochlorideVariation in phenoxy positionReduced receptor binding affinity
Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochlorideComparison shows how different tert-groups affect propertiesSimilar anti-inflammatory effects but lower potency

This comparative analysis highlights how modifications in the molecular structure can significantly influence biological activity and therapeutic potential.

Properties

IUPAC Name

methyl (2S,4S)-4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3.ClH/c1-5-17(2,3)11-6-7-15(13(18)8-11)22-12-9-14(19-10-12)16(20)21-4;/h6-8,12,14,19H,5,9-10H2,1-4H3;1H/t12-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEQLHJILTYTJD-KYSPHBLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.